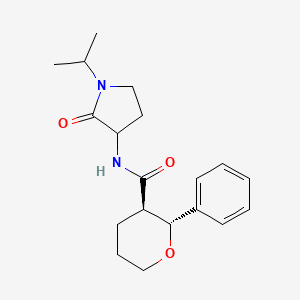![molecular formula C13H17NO4S B7338338 3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338338.png)
3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as DSCB, and it is a cyclobutane derivative that has a sulfonyl group and an amino acid moiety.
Applications De Recherche Scientifique
3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been reported to have anti-tumor activity in vitro and in vivo. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been suggested that this compound may modulate the activity of ion channels involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species and lipid peroxidation in animal models. Additionally, this compound has been shown to increase the levels of glutathione, an antioxidant molecule, in the liver and brain. It has also been reported to reduce the levels of inflammatory markers in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid in lab experiments is its high purity and stability. This compound is also readily available from commercial sources. However, one limitation of using this compound is its relatively high cost compared to other compounds with similar therapeutic potential.
Orientations Futures
The potential therapeutic applications of 3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid are vast, and there are many future directions for research. One future direction is to investigate the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another future direction is to explore the potential of this compound as an anti-tumor agent. Additionally, research could focus on identifying the precise mechanism of action of this compound and developing more efficient synthesis methods to reduce the cost of production.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and anti-tumor effects make it an attractive candidate for further research. While there are limitations to using this compound in lab experiments, its high purity and stability make it a valuable tool for scientific investigation. Future research should focus on identifying the precise mechanism of action of this compound and exploring its potential in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with cyclobutanone oxime in the presence of a base such as triethylamine. The resulting product is then treated with an acid to yield the final compound. This synthesis method has been reported to yield high purity and yield of the compound.
Propriétés
IUPAC Name |
3-[(2,5-dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-8-3-4-9(2)12(5-8)19(17,18)14-11-6-10(7-11)13(15)16/h3-5,10-11,14H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPVMVNAUURMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methyl]-1-oxoisochromene-4-carboxamide](/img/structure/B7338260.png)
![N-[(1R,3S)-3-cyclopropylcyclohexyl]-1,1-dioxothian-4-amine](/img/structure/B7338263.png)
![4-[[(3S,4S)-3-methoxy-4-(2H-triazol-4-yl)pyrrolidin-1-yl]methyl]-5-methyl-2-thiophen-2-yl-1,3-oxazole](/img/structure/B7338266.png)
![2-(4-fluoro-2-methylphenyl)-5-[(2R,3R)-2-(2-methylpyrazol-3-yl)oxan-3-yl]-1,3,4-oxadiazole](/img/structure/B7338291.png)
![(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B7338297.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[1-(cyclopropylmethyl)piperidin-4-yl]urea](/img/structure/B7338298.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B7338306.png)

![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(4-methyl-1,1-dioxo-1,4-thiazinan-3-yl)acetamide](/img/structure/B7338316.png)
![3-[(2,2-Difluorocyclohexyl)methylsulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338335.png)
![N-[[(2S,4S)-4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338356.png)
![[(3aS,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone](/img/structure/B7338360.png)
![N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7338362.png)
![[(3aS,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7338366.png)
